molecular formula C17H19BrN2O2 B5040627 1-(4-BROMOPHENYL)-5-OXO-N,N-BIS(PROP-2-EN-1-YL)PYRROLIDINE-3-CARBOXAMIDE

1-(4-BROMOPHENYL)-5-OXO-N,N-BIS(PROP-2-EN-1-YL)PYRROLIDINE-3-CARBOXAMIDE

Cat. No.: B5040627
M. Wt: 363.2 g/mol
InChI Key: MNSKHNCMACWRNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-BROMOPHENYL)-5-OXO-N,N-BIS(PROP-2-EN-1-YL)PYRROLIDINE-3-CARBOXAMIDE is a synthetic compound belonging to the pyrrolidine family Pyrrolidines are a class of organic compounds characterized by a five-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-BROMOPHENYL)-5-OXO-N,N-BIS(PROP-2-EN-1-YL)PYRROLIDINE-3-CARBOXAMIDE typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a bromobenzene derivative.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(4-BROMOPHENYL)-5-OXO-N,N-BIS(PROP-2-EN-1-YL)PYRROLIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-BROMOPHENYL)-5-OXO-N,N-BIS(PROP-2-EN-1-YL)PYRROLIDINE-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-BROMOPHENYL)-5-OXO-N,N-BIS(PROP-2-EN-1-YL)PYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The bromophenyl group and the pyrrolidine ring can interact with enzymes, receptors, or other proteins, modulating their activity. The carboxamide group may also play a role in binding to molecular targets, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-METHOXYPHENYL)-5-OXO-N,N-BIS(PROP-2-EN-1-YL)PYRROLIDINE-3-CARBOXAMIDE
  • 1-(4-CHLOROPHENYL)-5-OXO-N,N-BIS(PROP-2-EN-1-YL)PYRROLIDINE-3-CARBOXAMIDE
  • 1-(4-FLUOROPHENYL)-5-OXO-N,N-BIS(PROP-2-EN-1-YL)PYRROLIDINE-3-CARBOXAMIDE

Uniqueness

1-(4-BROMOPHENYL)-5-OXO-N,N-BIS(PROP-2-EN-1-YL)PYRROLIDINE-3-CARBOXAMIDE is unique due to the presence of the bromophenyl group, which can impart distinct chemical and biological properties. The bromine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable molecule for various applications.

Properties

IUPAC Name

1-(4-bromophenyl)-5-oxo-N,N-bis(prop-2-enyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O2/c1-3-9-19(10-4-2)17(22)13-11-16(21)20(12-13)15-7-5-14(18)6-8-15/h3-8,13H,1-2,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNSKHNCMACWRNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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